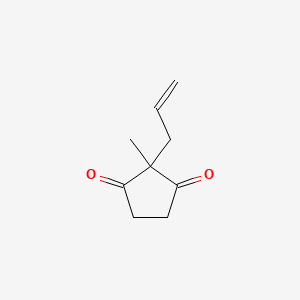
2-Allyl-2-methyl-1,3-cyclopentanedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Allyl-2-methyl-1,3-cyclopentanedione involves various strategies, including photochemical and thermal isomerizations, cycloaddition reactions, and organometallic-mediated transformations. For instance, the photochemistry of 1-acyl-2-cyclopentenes indicates a versatile approach to cyclopentane derivatives through singlet excited states and radical pair mechanisms (Schaffner, 1976). Furthermore, computational studies on the anionic [3 + 2] cycloaddition offer insights into the formation of carbocyclic and heterocyclic five-membered rings, suggesting a non-concerted mechanism favoring two-step pathways (Neumann et al., 1998).
Molecular Structure Analysis
High-pressure X-ray diffraction studies provide valuable information on the molecular structure of 2-methyl 1,3-cyclopentanedione crystals, revealing significant anisotropic and non-linear pressure dependence of the unit-cell dimensions and stability of the crystal structure under pressure (Katrusiak, 1991).
Chemical Reactions and Properties
Various reactions including cycloadditions, radical cyclizations, and allylation processes demonstrate the reactivity and versatility of cyclopentanedione derivatives. The GaCl3-mediated "inverted" formal [3 + 2]-cycloaddition process illustrates the formation of polyfunctionalized cyclopentanes from donor-acceptor cyclopropanes and allylic systems, showcasing the diversity in chemical reactivity (Zotova et al., 2018).
Physical Properties Analysis
The physical properties, particularly the structural stability and compression of intermolecular distances, are highlighted in studies on 2-methyl 1,3-cyclopentanedione under high pressure. These studies underline the molecule's remarkable stability and the effects of pressure on its structure (Katrusiak, 1991).
Chemical Properties Analysis
Charge-density analyses using multipolar atom and spherical charge models for 2-methyl-1,3-cyclopentanedione provide insights into the resonance-assisted hydrogen bond within the molecule. These analyses reveal the electron density distribution, molecular electrostatic potentials, and intermolecular interaction energies, emphasizing the resonance within the O=C-C=C-OH fragment (Nassour et al., 2014).
Aplicaciones Científicas De Investigación
High-Pressure Crystallography
2-Methyl-1,3-cyclopentanedione crystals have been studied under high pressures up to 3.01 GPa using single-crystal X-ray diffraction. This research highlighted the anisotropic and non-linear pressure dependence of unit-cell dimensions, with significant compression observed in intermolecular distances and O…O hydrogen bonds. The molecule's position in the unit cell remained unchanged under pressure, indicating structural stability. This study contributes to understanding the behavior of cyclopentanedione derivatives under extreme conditions (Katrusiak, 1991).
Organic Synthesis and Reactivity
The reactivity and synthetic applications of cyclopentanedione derivatives, including 2-methyl-1,3-cyclopentanedione, have been extensively explored. For instance, studies have shown varied photochemical and thermal reactions of 1-acyl-2-cyclopentenes, highlighting different isomerization and rearrangement processes under specific conditions (Schaffner, 1976). Additionally, the mass spectrometric analysis of alkyl-substituted 1,3-cyclopentanediones, including methyl-substituted compounds, has been documented, providing insights into their fragmentation patterns and ionization behaviors (Cant & Vandewalle, 1971).
Catalysis and Chemical Transformations
Studies have also focused on the catalysis and chemical transformation involving cyclopentanedione derivatives. For example, palladium-catalyzed cycloisomerization of functionalized dienes in the presence of silane has been researched, demonstrating efficient synthesis of complex cyclopentanes (Kisanga & Widenhoefer, 2000). Similarly, the regiospecific synthesis of 2-allyl-1,2,3-triazoles using a palladium-catalyzed reaction has been documented, providing a novel approach for synthesizing these compounds (Kamijo et al., 2002).
Charge-Density Analysis and Molecular Interaction
In-depth charge-density analysis using multipolar atom and spherical charge models has been conducted on 2-methyl-1,3-cyclopentanedione. This study provided insights into the electron density distribution, molecular electrostatic potentials, and intermolecular interaction energies, offering a deeper understanding of the compound's chemical behavior (Nassour et al., 2014).
Mecanismo De Acción
Target of Action
It has been used in the synthesis of copolymers containing pendant substituted 5-membered rings as side groups . This suggests that its targets could be related to polymer chemistry, specifically in the formation of copolymers.
Mode of Action
The compound interacts with its targets through a process known as copolymerization . This is a chemical reaction where two or more different types of monomers join together to form a copolymer. In this case, 2-Allyl-2-methyl-1,3-cyclopentanedione is used to form copolymers with ethylene .
Result of Action
The primary result of the action of 2-Allyl-2-methyl-1,3-cyclopentanedione is the formation of copolymers containing pendant substituted 5-membered rings as side groups . These copolymers can have various applications in materials science and engineering.
Propiedades
IUPAC Name |
2-methyl-2-prop-2-enylcyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-6-9(2)7(10)4-5-8(9)11/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOMBKZMVPQQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181320 | |
| Record name | 2-Allyl-2-methyl-1,3-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-2-methyl-1,3-cyclopentanedione | |
CAS RN |
26828-48-8 | |
| Record name | 2-Allyl-2-methyl-1,3-cyclopentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026828488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26828-48-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Allyl-2-methyl-1,3-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allyl-2-methyl-1,3-cyclopentanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



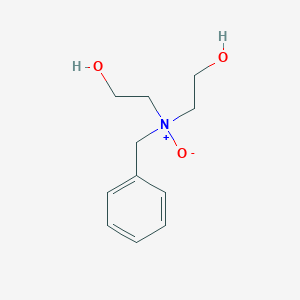
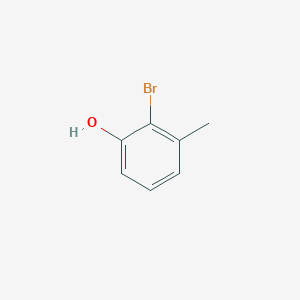
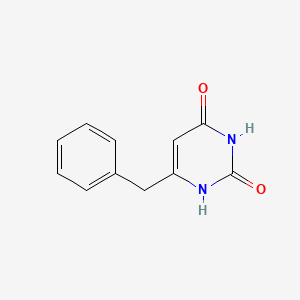
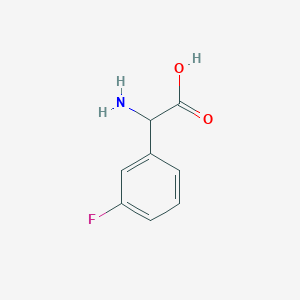

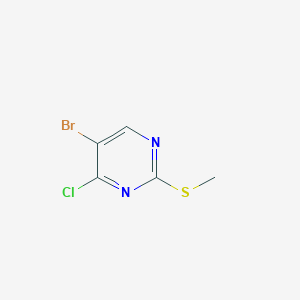


![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)



